(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- (1R)-1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- (1R)-1-(1-Butyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Uniqueness
(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific ethyl substitution, which can influence its steric and electronic properties. This makes it distinct in terms of its reactivity and interaction with other molecules compared to its methyl, propyl, and butyl analogs.
Properties
Molecular Formula |
C6H12N4 |
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Molecular Weight |
140.19 g/mol |
IUPAC Name |
(1R)-1-(1-ethyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
UBQBOKVUMDZBQX-RXMQYKEDSA-N |
Isomeric SMILES |
CCN1C=C(N=N1)[C@@H](C)N |
Canonical SMILES |
CCN1C=C(N=N1)C(C)N |
Origin of Product |
United States |
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